molecular formula C9H4BrCl2N3O2 B11766654 3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 652980-07-9

3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B11766654
CAS No.: 652980-07-9
M. Wt: 336.95 g/mol
InChI Key: GRRXSQDGXFPDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a bromine atom, a dichloropyridine moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable pyrazole precursor, followed by the introduction of the dichloropyridine group through a nucleophilic substitution reaction. The final step often involves carboxylation to introduce the carboxylic acid functional group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-2-picoline
  • 2-Bromo-4’-(trifluoromethoxy)acetophenone
  • 4-(4,6-Dichloropyrimid-2-yl)morpholine

Uniqueness

3-Bromo-1-(3,4-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

652980-07-9

Molecular Formula

C9H4BrCl2N3O2

Molecular Weight

336.95 g/mol

IUPAC Name

5-bromo-2-(3,4-dichloropyridin-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H4BrCl2N3O2/c10-6-3-5(9(16)17)15(14-6)8-7(12)4(11)1-2-13-8/h1-3H,(H,16,17)

InChI Key

GRRXSQDGXFPDCT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)N2C(=CC(=N2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.